molecular formula C14H14N2OS B2573852 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034268-47-6

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2573852
CAS No.: 2034268-47-6
M. Wt: 258.34
InChI Key: ZEPCKFQYKTTWOR-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide (CAS 2034268-47-6) is a synthetic heterocyclic compound with a molecular formula of C14H14N2OS and a molecular weight of 258.34 g/mol . This molecule is characterized by its distinct structure, which incorporates a cyclopropanecarboxamide group linked to a 2-(thiophen-3-yl)pyridin-3-yl)methyl moiety. This scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the N-(pyridin-2-yl)cyclopropanecarboxamide core have been identified as a promising scaffold for the development of potent and selective enzyme inhibitors . Recent scientific literature highlights that such structures have been rationally designed and optimized as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that is a compelling therapeutic target for neurodegenerative conditions like Alzheimer's disease . Furthermore, cyclopropanecarboxamide derivatives have been explored in the development of inhibitors for other kinase targets, such as Tyrosine Kinase 2 (TYK2), which is relevant in autoimmune diseases . The presence of the thiophene and pyridine rings provides multiple sites for potential hydrogen bonding and hydrophobic interactions with biological targets, making this compound a valuable intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(10-3-4-10)16-8-11-2-1-6-15-13(11)12-5-7-18-9-12/h1-2,5-7,9-10H,3-4,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPCKFQYKTTWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropane carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Scientific Research Applications

Synthesis Overview

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions:

  • Preparation of Pyridine Intermediate : The synthesis often begins with the condensation of 3-acetylpyridine and thiophene-2-carboxaldehyde.
  • Coupling Reaction : A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine and thiophene derivatives.
  • Introduction of Cyclopropane Carboxamide Group : The final step involves functionalizing the compound to introduce the cyclopropane carboxamide group.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological activities:

  • Anti-inflammatory Properties : Similar compounds have shown promising results in reducing inflammation, making this compound a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : The structural features suggest potential interactions with microbial targets, leading to antimicrobial effects.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various biochemical pathways.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

  • Organic Semiconductors : Its electronic properties can be harnessed in organic semiconductor materials.
  • Light-emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation positions it as a candidate for OLED technology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Receptor Binding

Research indicates that similar compounds exhibit high affinity for multiple receptors. This suggests that this compound may also demonstrate significant receptor interactions, which could lead to therapeutic effects in various diseases.

Biochemical Pathways

Studies have shown that compounds with similar structures can affect several biochemical pathways. This could lead to diverse biological effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, focusing on substituent effects and reported properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reported Properties
This compound (Target Compound) C₁₄H₁₃N₂O₂S 273.33 (calculated) Thiophen-3-yl, pyridinyl, methylene bridge No direct experimental data; inferred lipophilicity and steric strain from analogs.
N-3-Pyridinyl cyclopropanecarboxamide C₉H₁₀N₂O 162.19 Pyridin-3-yl Database-reported molar mass; no biological or crystallographic data available.
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide C₂₁H₁₉ClF₃NO 393.83 Chloro-trifluoropropenyl, dimethyl, diphenyl Single-crystal X-ray study (R factor = 0.041); disorder in main residue .
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N-(2-naphthyl)cyclopropanecarboxamide C₁₉H₁₇ClF₃NO 371.79 Chloro-trifluoropropenyl, dimethyl, naphthyl Single-crystal X-ray study (R factor = 0.053); higher disorder than diphenyl analog .

Key Observations:

However, the absence of bulky substituents (e.g., trifluoropropenyl) may reduce steric hindrance compared to the analogs in . The cyclopropane ring’s strain is retained across all compounds, but substituents like chloro-trifluoropropenyl in may increase electrophilicity and reactivity.

Crystallographic Behavior :

  • Compounds with bulky substituents (e.g., diphenyl or naphthyl) exhibit crystallographic disorder, as seen in their higher R factors (0.041–0.053) . The target compound’s smaller thiophene group might reduce such disorder if crystallized.

Biological and Physicochemical Implications :

  • The diphenyl and naphthyl analogs in are likely more lipophilic than the target compound due to aromatic hydrocarbon substituents. However, the thiophene moiety in the target compound could enhance electronic interactions in biological systems (e.g., enzyme binding).
  • The calculated molar mass (273.33 g/mol) of the target compound is intermediate between the simpler N-3-pyridinyl analog (162.19 g/mol) and the trifluoropropenyl derivatives (371–393 g/mol), suggesting balanced solubility and permeability.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a cyclopropanecarboxamide moiety linked to a pyridine ring, which is further substituted with a thiophene group. The general molecular formula can be represented as C13H12N2OSC_{13}H_{12}N_2OS with a molecular weight of approximately 252.31 g/mol.

Synthesis Overview:

  • Preparation of Pyridine Intermediate: The synthesis often begins with the condensation of 3-acetylpyridine and thiophene-2-carboxaldehyde.
  • Coupling Reaction: A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine and thiophene derivatives.
  • Introduction of Cyclopropane Carboxamide Group: The final step involves functionalizing the compound to introduce the cyclopropane carboxamide group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding: Similar compounds have demonstrated high affinity for multiple receptors, suggesting that this compound may also exhibit significant receptor interactions.
  • Biochemical Pathways: Research indicates that such compounds can affect several biochemical pathways, potentially leading to anti-inflammatory and anticancer properties .

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy:

  • Cell Line Studies: In vitro studies have shown that derivatives of this compound exhibit moderate to excellent anti-tumor activities against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound demonstrated an IC50 value of 0.20 µM against A549 cells .
Cell LineIC50 Value (µM)
A5490.20 ± 0.05
MCF-71.25 ± 0.11
HeLa1.03 ± 0.24

The anticancer activity is believed to be mediated through:

  • Inhibition of PI3K/Akt/mTOR Pathway: Studies indicate that similar compounds can inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit:

  • Anti-inflammatory Effects: The structural components suggest potential modulation of inflammatory responses.
  • Antimicrobial Activity: Preliminary studies indicate possible efficacy against various microbial strains due to its unique chemical structure .

Case Studies and Research Findings

Several studies have focused on derivatives related to this compound:

  • GSK Inhibitors Study: A series of GSK inhibitors were evaluated for their anti-inflammatory effects, showing promising results that could relate to the activity profile of this compound .
  • Neuroinflammation Research: Novel compounds based on similar structures have been explored for their neuroprotective effects, indicating broader therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Suzuki-Miyaura Coupling : To attach the thiophene moiety to the pyridine ring using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

Reductive Amination : For introducing the cyclopropanecarboxamide group, using NaBH₃CN or other reducing agents in anhydrous solvents .

  • Critical Parameters : Temperature (60–100°C for coupling), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Yield optimization requires rigorous purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 6.8–7.5 ppm; pyridine protons at δ 8.0–9.0 ppm). Cyclopropane protons appear as a multiplet due to ring strain .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Q. What are the common challenges in purifying this compound, and how are they addressed?

  • Methodological Answer :

  • Challenge : Co-elution of byproducts during chromatography due to similar polarity.
  • Solution : Use gradient elution (e.g., 10–50% EtOAc in hexane) and monitor fractions via TLC. Recrystallization from ethanol/water mixtures improves crystalline purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent ratio) and identify interactions using software like Minitab .
  • Case Study : A 2³ factorial design revealed that increasing Pd catalyst to 3 mol% and using DMF as solvent improved yield by 22% while reducing reaction time .
  • Table 1 : Optimization Results for Suzuki-Miyaura Step
VariableLow LevelHigh LevelOptimal Level
Catalyst (mol%)153
Temperature (°C)6010080
SolventTHFDMFDMF

Q. What strategies resolve contradictions in reactivity data observed under varying experimental conditions?

  • Methodological Answer :

  • Statistical Analysis : Use ANOVA to determine if observed differences are statistically significant (p < 0.05). For example, discrepancies in reaction rates under aerobic vs. inert conditions may stem from oxygen-mediated side reactions .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹³C-labeled cyclopropane) paired with in-situ FTIR monitors intermediate stability .

Q. How can computational methods predict the compound's reactivity and guide experimental design?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for cyclopropane ring-opening reactions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). Predict regioselectivity in electrophilic substitution .
  • Molecular Dynamics : Model solvation effects in DMSO to explain solubility discrepancies observed experimentally .

Q. What methodologies elucidate the compound's mechanism of action in biological systems?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., kinase enzymes) with KD values < 1 µM .
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding interactions at 2.0 Å resolution .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC (C18 column, 1.0 mL/min flow) .
  • Table 2 : Stability Data at 37°C
Time (h)% Remaining (HPLC)Major Degradant
2498.5None detected
4895.2Oxidized amide
7289.7Thiophene ring-opened product

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